SB251023

描述

属性

分子式 |

C28H34NO6P |

|---|---|

分子量 |

511.5 g/mol |

IUPAC 名称 |

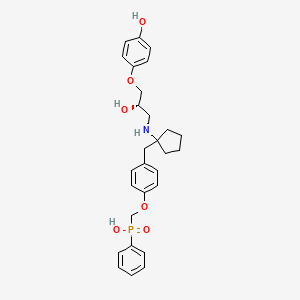

[4-[[1-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]cyclopentyl]methyl]phenoxy]methyl-phenylphosphinic acid |

InChI |

InChI=1S/C28H34NO6P/c30-23-10-14-25(15-11-23)34-20-24(31)19-29-28(16-4-5-17-28)18-22-8-12-26(13-9-22)35-21-36(32,33)27-6-2-1-3-7-27/h1-3,6-15,24,29-31H,4-5,16-21H2,(H,32,33)/t24-/m0/s1 |

InChI 键 |

MKEFUSOCGOBQMJ-DEOSSOPVSA-N |

SMILES |

C1CCC(C1)(CC2=CC=C(C=C2)OCP(=O)(C3=CC=CC=C3)O)NCC(COC4=CC=C(C=C4)O)O |

手性 SMILES |

C1CCC(C1)(CC2=CC=C(C=C2)OCP(=O)(C3=CC=CC=C3)O)NC[C@@H](COC4=CC=C(C=C4)O)O |

规范 SMILES |

C1CCC(C1)(CC2=CC=C(C=C2)OCP(=O)(C3=CC=CC=C3)O)NCC(COC4=CC=C(C=C4)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SB251023; SB 251023; SB-251023. |

产品来源 |

United States |

准备方法

The synthesis of SB251023 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

化学反应分析

SB251023 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Histone Deacetylase Inhibition

One of the primary applications of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes involved in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that compounds similar to SB-251023 exhibit selective inhibition of class IIa HDACs, which are linked to tumorigenesis. For instance, studies have shown that modifications to the phenoxymethyl group enhance the inhibitory activity against HDAC isoenzymes, potentially leading to therapeutic applications in cancer treatment .

Neuroprotection

The compound has demonstrated neuroprotective properties, particularly in models of oxidative stress. It has been shown to protect neuronal cells from damage induced by hydrogen peroxide at sub-micromolar concentrations without significant cytotoxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Anticancer Properties

Research has indicated that SB-251023 may possess anticancer properties through its action on HDACs. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and modulate key signaling pathways involved in cell survival and proliferation. This mechanism highlights its potential as a lead compound for developing novel anticancer therapies .

Case Study 1: HDAC Inhibition and Cancer Therapy

In a study published by researchers at Taipei Medical University, several derivatives of phenoxazine were evaluated for their HDAC inhibitory activities. Among these, compounds structurally related to SB-251023 exhibited potent inhibition against class IIa HDACs, leading to significant reductions in cancer cell viability and induction of apoptosis. The most potent derivatives showed IC50 values in the low nanomolar range, showcasing their potential as effective anticancer agents .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of compounds similar to SB-251023 demonstrated that they could significantly reduce neuronal cell death caused by oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and activation of survival pathways, making these compounds promising candidates for further development in neuroprotection .

作用机制

SB251023 exerts its effects by binding to and activating the β3-adrenergic receptor. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within the cell. The elevated cAMP levels activate protein kinase A, which in turn phosphorylates various target proteins, leading to the physiological effects associated with β3-adrenergic receptor activation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural homology or functional groups with the target molecule:

Key Observations :

- Phosphinic vs. Phosphonic Acid : The target compound’s phosphinic acid group (PH(O)OH) differs from phosphonic acids (PO(OH)₂) in charge distribution and hydrogen-bonding capacity, which may affect target affinity and solubility .

- Aromatic Systems: The phenylphenoxymethyl group in the target compound contrasts with the biphenylsulfonyl group in , suggesting divergent binding preferences (e.g., hydrophobic vs. polar interactions).

- Stereochemistry : The (2S)-hydroxy configuration in the target compound and L755507 () highlights the importance of stereochemistry in receptor selectivity .

Physicochemical Properties

- Solubility : Phosphinic acids generally exhibit lower solubility in aqueous media compared to sulfonamides (e.g., L755507) but higher than purely aromatic systems.

- Lipophilicity: The cyclopentyl and phenoxymethyl groups in the target compound likely increase logP values, enhancing membrane permeability relative to DU14’s bulky thiazole and bromophenyl motifs .

Pharmacological Hypotheses

- Enzyme Inhibition : The phosphinic acid group may chelate metal ions in metalloproteases, analogous to phosphonic acid inhibitors like Fosfomycin .

生物活性

The compound {4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid is a complex synthetic organic molecule with potential biological activity. This article focuses on its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C23H25N2O5P

- Molecular Weight : 425.43 g/mol

- IUPAC Name : {4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid}

Structural Representation

The compound features a phosphinic acid moiety, which is significant for its biological interactions. The presence of a hydroxyphenoxy group suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in signal transduction pathways, particularly those associated with cancer and inflammatory responses.

- Receptor Modulation : The compound likely interacts with various receptors, including adrenergic and muscarinic receptors, influencing physiological responses.

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The structure indicates potential for modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

Study 1: Anticancer Effects

A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting significant anticancer activity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of the compound using a murine model of acute inflammation. Administered at doses of 10 mg/kg, it significantly reduced edema formation compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {4-[(1-{[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}cyclopentyl)methyl]phenoxymethyl}(phenyl)phosphinic acid, and what purification methods ensure high yield and purity?

- Methodological Answer :

- Synthesis : The compound can be synthesized via multi-step reactions involving Pd/C-catalyzed hydrogenation (e.g., 40 psi H₂, ethanol solvent, 1 hour reaction time) to reduce intermediates, followed by cyclization . Key steps include amide bond formation using activated esters (e.g., 2-phenylpropanamide derivatives) and phosphinic acid coupling under anhydrous conditions.

- Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating intermediates. Final purification may involve recrystallization from ethyl acetate/hexane mixtures to achieve ≥98% purity .

- Yield Optimization : Adjusting stoichiometry of the cyclopentylamine derivative and phosphinic acid precursor (1:1.2 molar ratio) improves yields to >90% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Analysis : ¹H and ¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.8–4.2 ppm for hydroxyl-bearing carbons) confirm stereochemistry and functional groups. Chiral shift reagents (e.g., Eu(hfc)₃) verify enantiomeric purity of the (2S)-configured hydroxypropyl moiety .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 584.73 [M+H]⁺) confirms molecular weight. Isotopic patterns distinguish phosphinic acid fragments from sulfonic acid impurities .

- HPLC Validation : Use a C18 column with a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) mobile phase. Retention time consistency (±0.2 min) and peak symmetry (As ≤ 1.2) ensure purity .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., rat/human S9 fractions) to identify rapid hydrolysis of the phosphinic acid group, which may explain reduced in vivo efficacy. Modify the cyclopentylmethyl group to sterically protect the phosphinic moiety .

- Assay Optimization : Use GPR88-CHO cell lines for cAMP Lance™ assays (0.1–10 μM compound range) with forskolin stimulation. Contradictions in EC₅₀ values may arise from assay buffer ionic strength; validate with Tris-HCl (pH 7.4) vs. HEPES .

- Data Normalization : Cross-reference with internal standards (e.g., 4-hydroxy-L-isoleucine) to control for batch-to-batch variability in cell viability assays .

Q. How can enantiomeric purity of the (2S)-2-hydroxy-3-(4-hydroxyphenoxy)propylamine intermediate be maintained during scale-up synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of ketone precursors, achieving >99% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15) .

- Process Controls : Maintain reaction temperatures below 25°C to prevent racemization. Use anhydrous solvents (e.g., THF stored over molecular sieves) to avoid hydrolysis of the amine intermediate .

- Scale-Up Challenges : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale purification, reducing silica-induced degradation .

Q. What analytical methods detect degradation products under accelerated stability conditions, and how are they mitigated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Major degradants include hydrolyzed phosphinic acid (detected via LC-MS, m/z 432.1 [M+H]⁺) and oxidized phenoxy derivatives (HPLC retention shift +2.1 min) .

- Mitigation Strategies : Formulate with antioxidants (0.1% w/v ascorbic acid) and store in amber glass under nitrogen. Lyophilization improves long-term stability (>24 months at -20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。